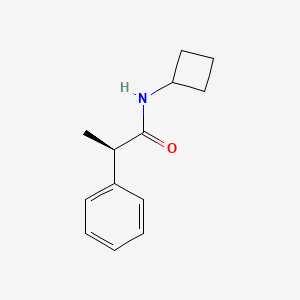

(2R)-N-cyclobutyl-2-phenylpropanamide

Description

(2R)-N-Cyclobutyl-2-phenylpropanamide is a chiral amide derivative characterized by a cyclobutyl group attached to the amide nitrogen and a phenyl-substituted propanamide backbone. Its molecular formula is C₁₃H₁₇NO (MW: 203.28 g/mol), and it exhibits a stereogenic center at the C2 position (R-configuration). The compound was synthesized via an interrupted hydro-dehalogenation reaction, achieving a 56% yield after purification by preparative TLC . Key spectral data include:

- ¹H NMR: Aromatic protons (δ 7.39–7.26), cyclobutyl protons (δ 2.36–1.59), and a methyl group (δ 1.52).

- ¹³C NMR: Carbonyl resonance at δ 172.70 and aromatic carbons (δ 141.05–126.75).

- HRMS: [M+H]⁺ observed at 204.1389 (theoretical: 204.1388).

Properties

IUPAC Name |

(2R)-N-cyclobutyl-2-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(11-6-3-2-4-7-11)13(15)14-12-8-5-9-12/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAOCNAJUMWJSG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)C(=O)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analog 1: (2R)-N-Cyclopropyl-2-(4-hydroxyphenoxy)propanamide

- Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol) .

- Key Differences: Substituents: Cyclopropyl group (vs. cyclobutyl) and 4-hydroxyphenoxy side chain (vs. phenyl). Polarity: The 4-hydroxyphenoxy group introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the purely hydrophobic phenyl group in the target compound.

Structural Analog 2: (2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (B7U)

- Molecular Formula: C₁₇H₁₉NO (MW: 261.34 g/mol) .

- Key Differences: Stereochemistry: (2S) configuration (vs. 2R) and a chiral phenylethylamine substituent (vs. cyclobutyl). Hydrophobicity: Dual phenyl groups increase lipophilicity, likely reducing water solubility compared to the target compound.

Structural Analog 3: (R)-2-Acetamido-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide (S12)

- Molecular Formula: Not explicitly stated, but inferred to include indole and cycloheptylethyl groups .

- Pharmacological Potential: Indole derivatives often exhibit receptor-binding activity (e.g., serotonin analogs), whereas the target compound’s simpler structure may limit such interactions.

Comparative Data Table

Key Research Findings

- Steric Effects : Cyclobutyl in the target compound provides intermediate steric hindrance compared to cyclopropyl (smaller) and cycloheptylethyl (larger), influencing binding pocket compatibility .

- Chiral Impact : The (2R) configuration may favor specific enantioselective interactions, unlike the (2S) or racemic mixtures seen in analogs like B7U .

- Functional Group Diversity: Hydroxyphenoxy (Analog 1) and indole (Analog 3) groups expand reactivity profiles, whereas the target compound’s simplicity prioritizes synthetic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.